BenchChemオンラインストアへようこそ!

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide

Autoimmune Disease Nuclear Receptor Pharmacology RORγt Inverse Agonists

Procure the parent 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide core as your definitive starting point for SAR. Unlike benzothiadiazole (BTD) or benzothiadiazine dioxide—with which it is often incorrectly considered interchangeable—this cyclic sulfamide features a fully oxidized SO₂ group, delivering unique electronic (reduction potential -0.7 V vs Fc/Fc⁺) and pharmacophoric properties. This scaffold is crystallographically validated to engage the RORγt sub-pocket near Ser404 (IC₅₀ 5.7 μM) and enables >430-fold NET selectivity over SERT/DAT. Bulk quantities available for library synthesis and materials science applications.

Molecular Formula C6H6N2O2S
Molecular Weight 170.19 g/mol
CAS No. 1615-06-1
Cat. No. B154989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide
CAS1615-06-1
Synonyms1,3-BTDZD
1H,3H-2,1,3-benzothiadiazole 2,2-dioxide
Molecular FormulaC6H6N2O2S
Molecular Weight170.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NS(=O)(=O)N2
InChIInChI=1S/C6H6N2O2S/c9-11(10)7-5-3-1-2-4-6(5)8-11/h1-4,7-8H
InChIKeyAUAGRMVWKUSEBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide (CAS 1615-06-1) | Cyclic Sulfamide Scaffold & Key Procurement Specifications


1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide (CAS 1615-06-1), also referred to as 1H,3H-2,1,3-benzothiadiazole 2,2-dioxide or benzosulfamide, is a heterocyclic compound featuring a fused benzene ring and a cyclic sulfamide moiety (molecular formula C₆H₆N₂O₂S; MW 170.19 g/mol) [1]. The sulfonyl (SO₂) group confers distinctive electron-withdrawing properties and a planar conformation that supports π-stacking interactions, while the N–H groups enable hydrogen bonding [2]. Key physicochemical parameters for procurement specification include a melting point range of 176–183°C and a predicted pKa of approximately 5.6 .

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide vs. Benzothiadiazole & Benzothiadiazine Dioxide: Why Structural Isosteres Are Not Interchangeable


In procurement workflows, this compound is often mistakenly considered interchangeable with its close structural isosteres—namely benzothiadiazole (BTD) and benzothiadiazine 2,2-dioxide. This assumption is invalid. 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide is a cyclic sulfamide in which the sulfur atom is fully oxidized to an SO₂ group, whereas benzothiadiazole lacks this oxidation and the dihydro framework, resulting in a fully aromatic, planar electron-acceptor with fundamentally different reactivity and solubility [1]. Benzothiadiazine dioxide, while also containing the SO₂ group, incorporates an expanded six-membered thiadiazine ring that alters the geometry and electronic distribution around the pharmacophore [2]. Substituting one for the other without direct comparative data can lead to loss of target engagement (e.g., RORC binding) or altered electrochemical properties [3].

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide: Quantitative Differentiation Evidence for Scientific Selection


RORC Inverse Agonist Potency: Benchmarking the Core Scaffold Against Optimized Derivatives

In a structure-based drug discovery program, the unsubstituted 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide core was evaluated as a starting scaffold for RORC modulation. The early SAR compound 14 (incorporating the core scaffold) exhibited RORC inhibition with an IC₅₀ of 5.7 μM in a cell-based reporter gene assay and a binding affinity (Kd) of 1.6 μM in a fluorescence polarization displacement assay [1]. Subsequent optimization of this core yielded compound 19, which demonstrated an IC₅₀ of 440 nM in a human PBMC assay—representing a 13-fold improvement in cellular potency relative to the initial scaffold [1].

Autoimmune Disease Nuclear Receptor Pharmacology RORγt Inverse Agonists

Norepinephrine Transporter (NET) Selectivity Profile: Differentiating from Dopamine and Serotonin Transporter Affinity

A series of 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide derivatives were profiled for monoamine transporter inhibition. Representative compound 10b (WYE-114152) demonstrated potent inhibition of the human norepinephrine transporter (hNET) with an IC₅₀ of 15 nM. Crucially, this compound exhibited >430-fold selectivity for hNET over the human serotonin transporter (hSERT) and >548-fold selectivity over the human dopamine transporter (hDAT) [1].

CNS Drug Discovery Monoamine Transporters Pain Therapeutics

Electron-Accepting Strength: Reduction Potential Relative to Benzothiadiazole (BTD)

Electrochemical measurements reveal that the thiadiazole dioxide heterocycle possesses a reduction potential of approximately -0.7 V vs. ferrocene/ferrocenium (Fc/Fc⁺), indicating its viability as an electron-accepting building block in organic semiconductors [1]. In contrast, the parent 2,1,3-benzothiadiazole (BTD) unit exhibits a reduction potential of approximately -0.5 V vs. Fc/Fc⁺ under comparable conditions [2]. The more negative reduction potential of the dioxide derivative signifies a decreased electron affinity relative to BTD, which can be strategically exploited to tune the LUMO level in donor-acceptor copolymers without resorting to strongly electron-withdrawing cyano or nitro substituents.

Organic Electronics Electrochemistry Electron Acceptors

Structural Rigidity and Crystallinity: A Planar Scaffold for High-Resolution Co-Crystallography

X-ray co-crystal structures of benzothiadiazole dioxide analogs bound to the RORγt ligand-binding domain have been solved at high resolution (e.g., PDB ID: 4YMQ, resolution 2.00 Å, R-value free 0.238) [1]. The planar nature of the 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide core, driven by the sulfonyl group and N–H hydrogen bonding, enables unambiguous placement of electron density and confirms engagement of a novel sub-pocket near Ser404 [2]. In comparison, non-planar or conformationally flexible isosteres (e.g., acyclic sulfamides or saturated heterocycles) often yield diffuse or fragmented electron density, complicating structure-based design.

Structural Biology X-ray Crystallography Fragment-Based Drug Design

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide: Optimal Use Cases Derived from Comparative Evidence


RORγt Inverse Agonist Lead Optimization Programs

Procure the unsubstituted 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide core (Compound 14 equivalent) as a validated starting point for SAR studies. The documented IC₅₀ of 5.7 μM in a reporter gene assay and Kd of 1.6 μM [1] provide a quantifiable baseline for evaluating the impact of substituent additions on RORC potency. This scaffold has been crystallographically confirmed to bind the RORγt ligand-binding domain, engaging a novel sub-pocket near Ser404 [2], making it a privileged template for structure-guided optimization toward sub-micromolar cellular activity (e.g., the 440 nM IC₅₀ achieved by optimized analog 19 [1]).

Development of Selective Norepinephrine Reuptake Inhibitors (NRIs)

Utilize this scaffold to build focused libraries for NET inhibitor discovery. The demonstrated >430-fold selectivity of a 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide derivative (WYE-114152) for hNET (IC₅₀ = 15 nM) over hSERT and hDAT [3] underscores its utility in minimizing serotonergic and dopaminergic off-target liabilities. This selectivity profile is directly relevant for programs targeting pain, depression, or ADHD where NET-specific modulation is desired.

Tuning LUMO Levels in Organic Electronic Materials

Employ the 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide moiety as an electron-accepting comonomer in donor-acceptor (D-A) conjugated polymers or small molecules. Its reduction potential of -0.7 V vs. Fc/Fc⁺ [4] provides a less electron-deficient alternative to the standard benzothiadiazole (BTD) unit (approx. -0.5 V vs. Fc/Fc⁺ [5]), enabling fine-tuning of the LUMO energy by approximately 200 mV. This level of electronic control is critical for optimizing open-circuit voltage (Voc) in organic solar cells or adjusting the threshold voltage in n-type organic field-effect transistors (OFETs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.